9'-Fluoro-6,6-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrido[1,2-A]quinoline]-2,4-dione
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Overview
Description
9’-Fluoro-6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-A]quinoline]-2,4-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Fluoro-6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-A]quinoline]-2,4-dione typically involves multiple steps, including the formation of the spiro structure and the introduction of the fluorine, dimethyl, and phenyl groups. Common synthetic routes may involve:
Formation of the Spiro Structure: This step often involves cyclization reactions under specific conditions to form the spiro linkage.
Introduction of Functional Groups: Fluorination, methylation, and phenylation reactions are carried out using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used to study its interactions with biological molecules, such as proteins and nucleic acids. Its fluorine group can be particularly useful in imaging studies using techniques like fluorine-19 nuclear magnetic resonance (NMR).
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its unique structure may provide therapeutic benefits in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 9’-Fluoro-6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-A]quinoline]-2,4-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine group can enhance binding affinity and specificity, while the spiro structure may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, which are widely used in medicinal chemistry.
Uniqueness
What sets 9’-Fluoro-6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-A]quinoline]-2,4-dione apart is its spiro structure combined with the presence of fluorine, dimethyl, and phenyl groups
Properties
Molecular Formula |
C24H24FNO4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
9-fluoro-2',2'-dimethyl-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-dioxane]-4',6'-dione |
InChI |
InChI=1S/C24H24FNO4/c1-23(2)29-21(27)24(22(28)30-23)14-17-8-9-18(25)13-19(17)26-11-10-16(12-20(24)26)15-6-4-3-5-7-15/h3-9,13,16,20H,10-12,14H2,1-2H3 |
InChI Key |
PSDVLUYEISJPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C2(CC3=C(C=C(C=C3)F)N4C2CC(CC4)C5=CC=CC=C5)C(=O)O1)C |
Origin of Product |
United States |
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